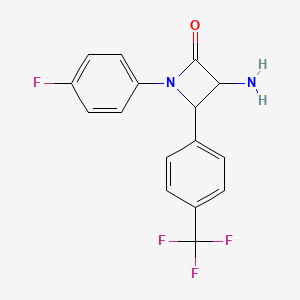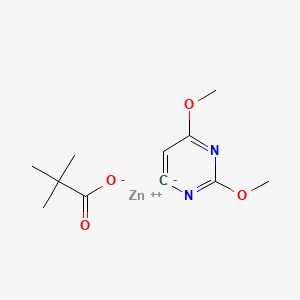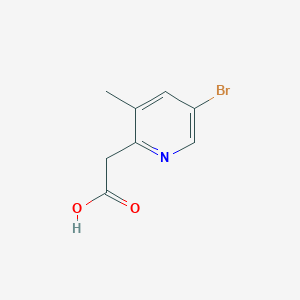
2-(5-Bromo-3-methylpyridin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-3-methylpyridin-2-yl)acetic acid is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a methyl group on the pyridine ring, along with an acetic acid moiety, makes this compound unique and of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then reacted with acetic anhydride in the presence of a palladium catalyst. The reaction conditions include the use of dichloromethane as a solvent and triethylamine as a base. The mixture is stirred at ambient temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(5-Bromo-3-methylpyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form different derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as arylboronic acids in the presence of a palladium catalyst are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with arylboronic acids can yield various aryl derivatives of the pyridine ring.
科学研究应用
2-(5-Bromo-3-methylpyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of novel pyridine derivatives, which are of interest for their potential biological activities.
Biology: The compound is studied for its potential use as a ligand in biochemical assays and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
作用机制
The mechanism of action of 2-(5-Bromo-3-methylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its binding affinity and reactivity. The compound can act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors in biological systems .
相似化合物的比较
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)acetic acid.
2-Amino-5-bromo-3-methylpyridine: Another derivative of pyridine with similar structural features.
5-Bromopyridine-3-boronic acid: Used in similar cross-coupling reactions.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an acetic acid moiety on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC 名称 |
2-(5-bromo-3-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5-2-6(9)4-10-7(5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) |
InChI 键 |
YPPKLJCBNLEBOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


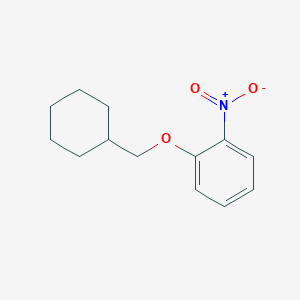
![Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt)](/img/structure/B14794904.png)

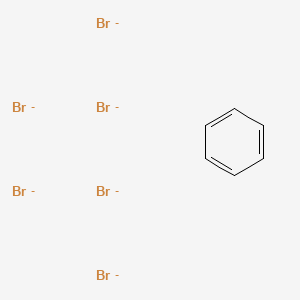
![2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B14794915.png)
![(R)-7'-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7-carboxylic acid](/img/structure/B14794931.png)
![(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one](/img/structure/B14794934.png)
![1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide](/img/structure/B14794936.png)
![benzyl N-[4-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14794951.png)
![Methyl 4-((2S,3S)-3-((S)-2-((tert-butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoate](/img/structure/B14794958.png)
![2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14794961.png)
